molecular formula C12H11N3 B2860987 2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile CAS No. 1226419-40-4

2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile

Cat. No. B2860987
CAS RN: 1226419-40-4
M. Wt: 197.241
InChI Key: CJRNEVZEOWUCCT-UHFFFAOYSA-N
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Description

“2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile” is a chemical compound with the CAS Number: 1226419-40-4. It has a molecular weight of 197.24 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H11N3/c1-10-9-11(7-8-13)14-15(10)12-5-3-2-4-6-12/h2-6,9H,7H2,1H3 . This indicates the molecular formula of the compound is C12H11N3 .


Physical And Chemical Properties Analysis

“this compound” is a colorless liquid with an aromatic odor . It has a boiling point of 179°F, a molecular weight of 41.1, a freezing point/melting point of -49°F, and a vapor pressure of 73 mmHg .

Scientific Research Applications

Electrochemical Oxidation Studies

Research by Bellamy, Innes, and Hillson (1982, 1983) explored the electrochemical oxidation of compounds related to 2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile, such as 1-phenylpyrazolidin-3-ones, in acetonitrile. Their studies found that these compounds undergo a major reaction pathway involving the formation of 1-phenylpyrazolin-3-one. This work contributes to understanding the electrochemical behaviors of similar compounds in acetonitrile solutions (Bellamy, Innes, & Hillson, 1982) (Bellamy, Innes, & Hillson, 1983).

Synthesis and Molecular Studies

In another study, Gokhale and Seshadri (1987) investigated the synthesis of 1,2-fused benzimidazo heterocycles from benzimidazole-2-acetonitrile and heterocyclic ortho-chloroaldehydes. The research illustrated a pathway for forming fused heterocycles like 3-methyl-1-phenyl-1H-pyrazolo[4,3:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile, contributing to the development of novel heterocyclic compounds (Gokhale & Seshadri, 1987).

Photophysical and Thermodynamic Studies

Piguet et al. (1996, 1997) conducted research on lanthanide podates with predetermined structural and photophysical properties. They explored the formation of heterodinuclear complexes in acetonitrile and investigated the photophysical and thermodynamic properties of these complexes. Their findings provide insight into the behavior of complex molecules in acetonitrile environments (Piguet et al., 1996) (Piguet et al., 1997).

Antimicrobial Activity Studies

Al‐Azmi and Mahmoud (2020) synthesized novel derivatives of 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile and evaluated their antimicrobial activities. This research demonstrates the potential of such compounds in the development of new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Catalysis and Polymerization Studies

Research by Molleti and Yadav (2017) on the mono-methylation of phenylacetonitrile with dimethyl carbonate, and studies by Wiesbrock et al. (2005) on the living cationic ring-opening polymerization of oxazolines in acetonitrile, provide insights into the catalytic and polymerization applications in an acetonitrile environment. These studies contribute to the understanding of chemical reactions and polymer synthesis processes (Molleti & Yadav, 2017) (Wiesbrock et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It is highly flammable and causes serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Pharmacokinetics

Similar compounds have been found to be rapidly metabolized by human liver microsomes . This suggests that the compound may have a short half-life and its bioavailability may be influenced by factors such as metabolism rate and the presence of transport proteins.

Result of Action

Similar compounds have been found to exhibit anti-proliferative activity against certain cell lines . This suggests that the compound may have potential therapeutic applications in the treatment of diseases characterized by abnormal cell proliferation.

properties

IUPAC Name

2-(5-methyl-1-phenylpyrazol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-10-9-11(7-8-13)14-15(10)12-5-3-2-4-6-12/h2-6,9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRNEVZEOWUCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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